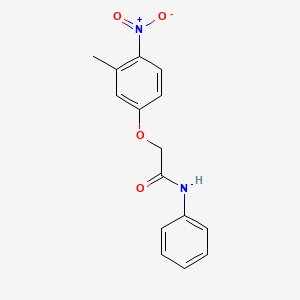
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, also known as TPA, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. TPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it has been reported to act through various pathways, including the inhibition of NF-κB signaling, the induction of apoptosis, and the inhibition of cell proliferation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to inhibit the activity of COX-2 and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has several advantages for lab experiments, including its high purity, low toxicity, and potent anticancer activity. However, N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. Additionally, the development of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide derivatives with improved solubility and specificity could lead to the discovery of more potent and selective compounds for scientific research.
Conclusion:
In conclusion, N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide is a promising compound for scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been synthesized using various methods and has been shown to exhibit potent anticancer activity and neuroprotective effects. Further research is needed to fully understand the mechanism of action of N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide and to explore its potential applications in other fields.
Synthesemethoden
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide can be synthesized using various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxamide with acetic anhydride. These methods have been reported to yield high purity N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide in good yields.
Wissenschaftliche Forschungsanwendungen
N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-(2,4,5-triphenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17(27)24-23-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-26(23)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXNVCALZUAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)
![2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B6039894.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[4-methoxy-3-(methoxymethyl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6039902.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)